molecular formula C8H5Br2NS B12825809 2,4-Dibromo-5-methylbenzo[d]thiazole

2,4-Dibromo-5-methylbenzo[d]thiazole

Cat. No.: B12825809
M. Wt: 307.01 g/mol
InChI Key: SMSFHFGXGIMNRP-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methylbenzo[d]thiazole is a heterocyclic compound that features a thiazole ring substituted with two bromine atoms and a methyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial and antitumor agents .

Preparation Methods

The synthesis of 2,4-Dibromo-5-methylbenzo[d]thiazole typically involves the bromination of 5-methylbenzo[d]thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dibromo-5-methylbenzo[d]thiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2,4-Dibromo-5-methylbenzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-methylbenzo[d]thiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

2,4-Dibromo-5-methylbenzo[d]thiazole can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H5Br2NS

Molecular Weight

307.01 g/mol

IUPAC Name

2,4-dibromo-5-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Br2NS/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,1H3

InChI Key

SMSFHFGXGIMNRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)Br)Br

Origin of Product

United States

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